molecular formula C12H17N3O2 B14837891 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide

2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide

Cat. No.: B14837891
M. Wt: 235.28 g/mol
InChI Key: KJPNOVBGODSTTO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylnicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide typically involves multiple steps. One common method includes the reaction of 5-cyclopropoxy-2-nitrobenzonitrile with formaldehyde and dimethylamine, followed by reduction of the nitro group to an amine. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-15(2)12(16)10-5-9(17-8-3-4-8)7-14-11(10)6-13/h5,7-8H,3-4,6,13H2,1-2H3

InChI Key

KJPNOVBGODSTTO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)CN

Origin of Product

United States

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